5-Decyn-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dec-5-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTNGQCWAKHVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7071365 | |
| Record name | 5-Decyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7071365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68274-97-5 | |
| Record name | 5-Decyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68274-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Decyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068274975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Decyn-1-ol | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Decyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7071365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-decyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.190 | |
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| Record name | 5-DECYN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDL5G6522J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Precursor Chemistry of 5 Decyn 1 Ol
Strategies for the Preparation of 5-Decyn-1-ol
The synthesis of this compound can be achieved through several strategic approaches, each with its own set of precursors and reaction conditions. These methods primarily include alkynylation reactions, conversions from other decyne isomers, and chain elongation techniques.
Alkynylation Reactions for this compound Synthesis
Alkynylation reactions are a fundamental class of reactions in organic synthesis for the formation of carbon-carbon bonds, particularly for creating the triple bond characteristic of alkynes. buchler-gmbh.com The synthesis of this compound can be achieved by the reaction of an appropriate acetylide with a suitable electrophile. A common strategy involves the use of a smaller alkyne that is built upon. For instance, the lithium salt of 1-butyne (B89482) can be reacted with a protected form of 6-bromo-1-hexanol. Subsequent deprotection of the alcohol would yield this compound.
Another approach is the decarboxylative alkynylation, which involves the coupling of a carboxylic acid derivative with an alkynyl nucleophile. blogspot.com This method provides an alternative route that can be advantageous depending on the availability of starting materials.
Conversions from Related Decyne Isomers
This compound can be synthesized from other isomers of decynol. These conversions typically involve the migration of the triple bond along the carbon chain. For example, starting with a more readily available isomer like 2-decyn-1-ol (B41293), a base-catalyzed isomerization can be employed to shift the alkyne functionality to the 5-position. wikipedia.org The specific conditions for these isomerizations, including the choice of base and solvent, are critical to control the position of the triple bond in the final product.
Homologation and Chain Elongation Approaches to Alkynols
Homologation refers to a chemical reaction that extends a carbon chain by a specific repeating unit. rsc.org In the context of synthesizing this compound, a shorter alkynol could be subjected to a chain elongation process. One such method is the Arndt-Eistert homologation, which converts a carboxylic acid to its next higher homolog. slideshare.net A precursor like 4-nonynoic acid could be converted to its acid chloride, reacted with diazomethane, and then subjected to a Wolff rearrangement in the presence of water to yield 5-decynoic acid. Subsequent reduction of the carboxylic acid would provide this compound.
A more direct approach involves the sequential homologation of alkynes and aldehydes. researchgate.netnih.gov For instance, a shorter alkyne can be converted to an aldehyde, which is then reacted with an alkynylating agent to extend the chain. researchgate.net This iterative process allows for the controlled construction of the carbon skeleton to achieve the desired chain length and alkyne position.
Isomerization Reactions of Alkynols
Alkynols, including decynol isomers, can undergo isomerization reactions, most notably the migration of the triple bond along the carbon chain. This process is of significant synthetic utility, allowing for the preparation of less accessible isomers from more common ones.
Base-Mediated Triple Bond Migration in Decyn-1-ols
The position of the triple bond in a decyn-1-ol can be changed using strong bases. researchgate.netresearchgate.net Depending on the reaction conditions, an internal alkyne can be isomerized to a terminal alkyne, or the triple bond can be moved to a different internal position. researchgate.netresearchgate.net For instance, studies have shown the isomerization of various straight-chain decyn-1-ols using the sodium salt of 1,3-diaminopropane (B46017). researchgate.net At elevated temperatures, the thermodynamically favored 9-decyn-1-ol (B94338) is rapidly formed, regardless of the initial position of the triple bond. researchgate.net However, at lower temperatures, the formation of intermediate isomers can be observed. researchgate.net
| Starting Isomer | Conditions | Major Product(s) | Reference |
| 2-decyn-1-ol | Sodium salt of 1,3-diaminopropane, 50 °C | 9-decyn-1-ol | researchgate.net |
| 2-decyn-1-ol | Sodium salt of 1,3-diaminopropane, lower temp. | Intermediate isomers, including 3-decyn-1-ol (B1582659) | researchgate.netlookchem.com |
"Acetylenic Zipper" Reaction Mechanisms
The base-catalyzed migration of a triple bond from an internal position to the end of a carbon chain is commonly referred to as the "acetylenic zipper" reaction. wikipedia.orgmdpi.com This contra-thermodynamic process is driven by the formation of a stable terminal acetylide anion. wikipedia.orgstackexchange.com The reaction typically requires a very strong base, such as potassium 3-aminopropylamide (KAPA), which is generated in situ from potassium hydride and 1,3-diaminopropane. wikipedia.orgmdpi.com
The mechanism of the acetylenic zipper reaction is thought to proceed through a series of deprotonation and reprotonation steps, leading to the formation of allene (B1206475) intermediates. mdpi.com The strong base abstracts a proton from a carbon adjacent to the alkyne, forming a propargyl anion which is in equilibrium with an allenyl anion. Protonation of the allenyl anion at a different position results in an isomeric alkyne. This sequence repeats, effectively "walking" the triple bond down the carbon chain until it reaches the terminal position, where it is trapped as the acetylide. wikipedia.orgmdpi.com
Alternative mechanisms have also been proposed, including a "conducted tour" mechanism in proton-deficient solvents and a concerted mechanism involving two amine groups of a diamine catalyst. mdpi.com The choice of base and solvent system can significantly influence the reaction's efficiency and the distribution of isomeric products. For instance, the use of sodium amide in 1,2-diaminopropane (B80664) has been reported as a useful method for large-scale preparations. sioc-journal.cn
Role of 1,3-Diaminopropane Sodium Salt (NaAPA) in Isomerization
The sodium salt of 1,3-diaminopropane (NaAPA) is a potent superbase utilized in the isomerization of alkynes. mdpi.com It is often employed as a safer and more manageable alternative to its potassium counterpart, KAPA (potassium 3-aminopropylamide), which, while highly efficient, is derived from the hazardous and expensive potassium hydride. wikipedia.orgorgsyn.org NaAPA is typically prepared in situ by reacting sodium hydride or sodium amide with 1,3-diaminopropane. mdpi.comresearchgate.net
The primary function of NaAPA in the context of decyn-1-ol chemistry is to initiate a series of deprotonation-reprotonation steps that cause the triple bond to "walk" along the carbon chain. mdpi.comwikipedia.org The base is strong enough to abstract a proton from a methylene (B1212753) group adjacent to the alkyne, initiating the isomerization cascade. mdpi.comlibretexts.org Studies on various linear decyn-1-ol isomers have demonstrated the effectiveness of NaAPA in mediating these rearrangements. cdnsciencepub.com While the ultimate product in many "zipper" reactions is the terminal alkyne (9-decyn-1-ol) due to the formation of a stable terminal acetylide, the reaction proceeds through a mixture of internal isomers, including this compound. stackexchange.comcdnsciencepub.com
Mechanistic Investigations of 1,3-Proton Shifts and Allene Intermediacy
The mechanism of alkyne isomerization catalyzed by bases like NaAPA is not a direct shift of the triple bond but rather a stepwise process involving 1,3-proton shifts and the formation of allene intermediates. mdpi.comstackexchange.com The reaction is initiated by the abstraction of a propargylic proton by the strong base, which generates a propargyl anion. mdpi.com This anion is in resonance with an allenyl anion.
This process can be described as follows:
Deprotonation: The NaAPA base abstracts a proton from a carbon atom adjacent to the triple bond, forming a carbanion. mdpi.com
Tautomerization: This acetylenic carbanion undergoes tautomerization to form a more stable allenic carbanion intermediate. mdpi.com
Protonation: The allenic carbanion is then protonated by the solvent (1,3-diaminopropane), yielding a transient allene. mdpi.com
Repetition: The base then abstracts a proton from the other side of the newly formed allene, generating another carbanion. This process repeats, effectively moving the position of unsaturation along the carbon chain. wikipedia.org
This sequence of deprotonation-reprotonation events, mediated by allene intermediates, allows the triple bond to migrate from one position to another, such as from 2-decyn-1-ol through 3-decyn-1-ol, 4-decyn-1-ol, and this compound, ultimately toward the terminal position. mdpi.comlibretexts.org The involvement of allenes as reaction intermediates has been supported by mechanistic studies, although they are rarely isolated due to their high kinetic instability under these conditions. mdpi.com
Influence of Reaction Conditions on Isomer Distribution and Selectivity
The distribution of isomers, and therefore the selectivity for a specific alkyne like this compound, is highly dependent on the reaction conditions. Key parameters include temperature, reaction time, and the initial position of the triple bond. cdnsciencepub.com
Temperature: Higher temperatures generally accelerate the isomerization process, leading rapidly to the most thermodynamically stable product. cdnsciencepub.com For instance, in the isomerization of decyn-1-ols with NaAPA, heating at 50°C quickly yields the terminal alkyne, 9-decyn-1-ol, regardless of the starting isomer. cdnsciencepub.com Conversely, lower temperatures allow for the observation and potential isolation of intermediate isomers. cdnsciencepub.com At these reduced temperatures, the reaction can be quenched before equilibrium is reached, providing a mixture of internal alkynes.
Reaction Time: Similar to temperature, longer reaction times favor the formation of the thermodynamic product. wikipedia.org Short reaction times are crucial if an intermediate kinetic product is desired. Monitoring the reaction progress using techniques like gas chromatography (GC) is essential to stop the reaction at the point where the concentration of the desired isomer, such as this compound, is maximized.
Initial Substrate: The starting position of the alkyne influences the initial stages of the isomer distribution. Research has shown that homopropargylic isomers (where the triple bond is at the 3-position, like 3-decyn-1-ol) can exhibit remarkable stability under certain conditions, allowing for their synthesis from other isomers like 2-decyn-1-ol in good yield. cdnsciencepub.com This suggests that the energy barriers for the isomerization steps are not uniform along the chain.
Table 1: Influence of Temperature on Isomerization of 2-Decyn-1-ol with NaAPA This table is illustrative, based on findings that lower temperatures allow for the observation of intermediate isomers. cdnsciencepub.com
| Temperature | Reaction Time | Predominant Product(s) | Notes |
|---|---|---|---|
| 0-10°C | Short | Mixture of 2-, 3-, 4-, this compound | Allows for kinetic control, intermediates are present. cdnsciencepub.com |
| 25°C | Moderate | Mixture shifting towards terminal alkyne | Isomerization proceeds more rapidly. |
| 50°C | Long | 9-decyn-1-ol | Thermodynamic product is strongly favored. cdnsciencepub.com |
Thermodynamic and Kinetic Control in Alkyne Isomerization
The concepts of thermodynamic and kinetic control are central to understanding the product distribution in alkyne isomerization reactions. wikipedia.orglibretexts.org
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control. libretexts.org The major product will be the one that is formed the fastest, meaning it has the lowest activation energy barrier. wikipedia.org In the context of decyn-1-ol isomerization, kinetically favored products would be the internal isomers formed early in the reaction sequence. The formation of this compound would occur under such conditions, as an intermediate in the pathway to the terminal alkyne.
Therefore, the synthesis of an internal alkyne like this compound requires careful manipulation of reaction conditions to favor kinetic control, stopping the isomerization before the more stable terminal alkyne becomes the dominant species. cdnsciencepub.com
Advanced Chemical Transformations and Reaction Mechanisms Involving 5 Decyn 1 Ol
Hydrogenation and Reduction Strategies
The carbon-carbon triple bond in 5-Decyn-1-ol is susceptible to hydrogenation, allowing for the selective formation of either alkene or alkane derivatives depending on the reaction conditions.
Partial Hydrogenation to Alkene Derivatives (e.g., cis-5-decene (B1353255) formation using Lindlar catalyst)
Partial hydrogenation of this compound to an alkene can be achieved with high stereoselectivity. vaia.com The use of a Lindlar catalyst, which is a palladium-based catalyst poisoned with a substance like lead acetate (B1210297) or quinoline, deactivates the catalyst just enough to prevent over-reduction to the alkane. vaia.comgoogle.com This process, known as partial hydrogenation, results in the syn-addition of hydrogen across the triple bond, yielding predominantly the cis-alkene. vaia.com Specifically, the reaction of this compound with hydrogen gas in the presence of a Lindlar catalyst produces cis-5-Decen-1-ol. vaia.comgoogle.com Industrial-scale syntheses using this method can achieve high selectivity for the cis isomer. The selectivity of partial hydrogenation is influenced by the relative adsorption strengths and reaction rates of the alkyne and the resulting alkene on the catalyst surface. nih.govbeilstein-journals.org
Complete Hydrogenation to Alkane Derivatives (e.g., decane)
Complete saturation of the triple bond in this compound to form the corresponding alkane is accomplished through catalytic hydrogenation with an excess of hydrogen gas and a more active catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. vaia.com182.160.97 This reaction is highly efficient and typically proceeds at room temperature, yielding the fully saturated product. 182.160.97 In the case of this compound, complete hydrogenation breaks the pi bonds of the alkyne and adds hydrogen atoms, resulting in the formation of 1-decanol. Further reaction would be required to convert the hydroxyl group to a hydrogen to yield decane. vaia.com
Oxidation and Functional Group Interconversions of the Hydroxyl Moiety
The primary alcohol group of this compound can undergo oxidation to yield different products depending on the oxidizing agent used. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can oxidize the primary alcohol first to an aldehyde and then to a carboxylic acid. The choice of reagent allows for the controlled synthesis of either the corresponding aldehyde (5-decynal) or carboxylic acid (5-decynoic acid). These transformations are fundamental in synthetic organic chemistry for creating more complex molecules.
Electrophilic and Nucleophilic Additions to the Alkyne Moiety
The electron-rich triple bond of this compound is a site for various addition reactions, including those with electrophiles and nucleophiles.
Halogenation Reactions (e.g., bromination to dibromoalkenes)
Alkynes react with halogens such as bromine (Br2) in an electrophilic addition reaction. vaia.com When one equivalent of bromine is added to 5-decyne (B157701), the reaction proceeds to form a dibromoalkene. vaia.comutexas.edu The initial attack by the polarized bromine molecule on the alkyne leads to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to give the final product, 5,6-dibromo-5-decene. vaia.comutexas.edu The addition typically results in anti-stereoselectivity. utexas.edu
Hydration Reactions and Tautomerization (e.g., mercury(II) catalysis yielding 5-decanone)
The hydration of an internal alkyne like 5-decyne can be catalyzed by mercury(II) sulfate (B86663) in the presence of aqueous sulfuric acid. vaia.compressbooks.pub This reaction begins with the electrophilic addition of the mercury(II) ion to the alkyne, forming a vinylic carbocation. libretexts.orglibretexts.orglibretexts.org Water then acts as a nucleophile, attacking the carbocation. libretexts.orglibretexts.orglibretexts.org For a symmetrical internal alkyne like 5-decyne, the addition of the hydroxyl group can occur at either carbon of the original triple bond, leading to a single enol intermediate. vaia.comlibretexts.org This enol is unstable and rapidly tautomerizes to the more stable keto form. libretexts.org Tautomerization is the process where isomers are interconverted through the migration of a hydrogen atom and a shift in the position of a double bond. libretexts.org The final product of the mercury(II)-catalyzed hydration of 5-decyne is the ketone, 5-decanone. vaia.com
Table of Reaction Products for this compound
| Reactant(s) | Catalyst/Reagent | Product(s) | Reaction Type |
|---|---|---|---|
| Hydrogen (H₂) | Lindlar Catalyst | cis-5-Decen-1-ol | Partial Hydrogenation |
| Hydrogen (H₂) (excess) | Palladium on Carbon (Pd/C) | 1-Decanol | Complete Hydrogenation |
| Potassium Permanganate (KMnO₄) | - | 5-Decynoic acid | Oxidation |
| Bromine (Br₂) (1 equiv.) | - | 5,6-Dibromo-5-decen-1-ol | Halogenation |
Hydroboration-Oxidation Pathways (e.g., anti-Markovnikov addition)
The hydroboration-oxidation of alkynes is a fundamental two-step process for the hydration of a triple bond. libretexts.org This reaction pathway is particularly noted for its anti-Markovnikov regioselectivity when applied to terminal alkynes, yielding aldehydes. jove.comorganicchemistrytutor.com In the case of internal alkynes such as 5-decyne, the parent structure of this compound, hydroboration-oxidation leads to the formation of ketones. jove.comvaia.com
The mechanism commences with the hydroboration step, where a borane (B79455) reagent adds across the carbon-carbon triple bond. chemistrysteps.com For internal alkynes, this addition forms a vinylborane (B8500763) intermediate. chemistrysteps.com To prevent double addition across the two π-bonds of the alkyne, sterically hindered boranes such as disiamylborane (B86530) ((Sia)₂BH) or dicyclohexylborane (B74569) are often employed. organicchemistrytutor.comlumenlearning.com This step proceeds via a syn-addition, where the boron and hydrogen atoms add to the same face of the alkyne, resulting in a cis-alkenylborane. libretexts.org
The subsequent oxidation step involves treating the organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution, typically sodium hydroxide (B78521) (NaOH). A hydroperoxide anion attacks the boron atom, which is followed by a migratory insertion of the vinyl group from the boron to the adjacent oxygen atom. libretexts.org This rearrangement occurs with retention of stereochemistry. masterorganicchemistry.com The resulting borate (B1201080) ester is then hydrolyzed to yield an enol. The enol intermediate is unstable and rapidly tautomerizes to its more stable keto form. jove.com For a symmetrically substituted internal alkyne like 5-decyne, the reaction would yield a single ketone product, 5-decanone. When applying this to this compound, the hydroxyl group would need to be protected to prevent it from reacting with the borane reagent.
| Feature | Description | Reference |
| Reagents | 1. Bulky borane (e.g., (Sia)₂BH, dicyclohexylborane) 2. H₂O₂, NaOH | libretexts.orgorganicchemistrytutor.com |
| Intermediate | Enol | jove.comchemistrysteps.com |
| Final Product | Ketone | jove.comvaia.com |
| Regioselectivity | N/A for symmetrical alkynes; anti-Markovnikov for terminal alkynes. | libretexts.org |
| Stereochemistry | Syn-addition of H and B. | libretexts.orgmasterorganicchemistry.com |
Transition Metal-Catalyzed Coupling Reactions Utilizing this compound and its Derivatives
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Stille, Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and derivatives of this compound can serve as valuable building blocks in these transformations. nih.gov These reactions typically couple an organometallic reagent with an organic halide or triflate. libretexts.orgchemie-brunschwig.ch
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. csbsju.edu A derivative of this compound, such as a vinyl halide or vinylzinc species prepared from the alkyne, could be used. For instance, hydrozirconation of this compound followed by transmetalation with a zinc salt would generate a vinylzinc reagent ready for coupling. The use of organozinc reagents is advantageous, though they are highly moisture-sensitive.
Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide. libretexts.orgchemie-brunschwig.ch this compound can be converted into a vinylstannane derivative through hydrostannylation. This resulting organostannane can then participate in Stille coupling. A key advantage of Stille coupling is the stability of organotin reagents to air and moisture and their tolerance of a wide array of functional groups. chemie-brunschwig.chlibretexts.org
Suzuki Coupling: The Suzuki reaction is one of the most widely used cross-coupling methods, coupling an organoboron compound (like a boronic acid or ester) with an organic halide. chemie-brunschwig.chyonedalabs.comharvard.edu Hydroboration of this compound with a suitable boron reagent (e.g., catecholborane) would yield a vinylboronate ester. This derivative can then be coupled under standard Suzuki conditions. Boronic acids are generally less toxic and more environmentally benign than their organotin counterparts. chemie-brunschwig.ch
Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. libretexts.org While direct participation of the alkyne in this compound is less characteristic of the standard Heck reaction, derivatives can be employed. For example, if this compound is first converted to a vinyl halide, it could then act as the electrophilic partner in a Heck coupling with another alkene.
Application in Annulation Reactions (e.g., quinolone synthesis)
Annulation reactions are processes that form a new ring onto a substrate. While specific literature detailing the use of this compound in quinolone synthesis is not prominent, terminal alkynes and alkynols are known substrates in metal-catalyzed annulation reactions to form heterocyclic structures like quinolones. For example, a common strategy involves the palladium- or copper-catalyzed reaction of a terminal alkyne with an ortho-haloaniline or similar precursor, leading to a cyclization cascade that forms the quinolone core. A derivative of this compound, isomerized to the terminal alkyne 9-decyn-1-ol (B94338), could plausibly serve as the alkyne component in such a synthetic route. researchgate.net
Mechanistic Aspects of Catalytic Cycles (e.g., oxidative addition, transmetalation, reductive elimination)
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states. libretexts.orgfiveable.me The cycle consists of three primary steps:
Oxidative Addition : The cycle begins with the oxidative addition of a low-valent palladium(0) complex into the carbon-halide (R¹-X) bond of the electrophilic coupling partner. acs.orgacs.org This is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate, where the formal oxidation state of palladium has increased from 0 to +2. chemrxiv.orgyoutube.com
Transmetalation : In this step, the organic group (R²) from the organometallic nucleophile (R²-M) is transferred to the palladium(II) center, displacing the halide (X). wikipedia.orgrsc.org This forms a new diorganopalladium(II) complex containing both organic partners (R¹-Pd-R²). wikipedia.org The mechanism of transmetalation can vary depending on the organometallic reagent used (e.g., organoboron, organotin). rsc.orgnih.gov
Reductive Elimination : This is the final, product-forming step of the cycle. researchgate.net The two organic ligands (R¹ and R²) on the diorganopalladium(II) complex couple to form a new carbon-carbon bond, yielding the final product (R¹-R²). nih.gov In this process, the palladium center is reduced from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst and allowing the cycle to begin anew. youtube.comacs.org
| Step | Description | Change in Pd Oxidation State | Reference |
| Oxidative Addition | Pd(0) inserts into the R-X bond. | 0 → +2 | acs.orgacs.org |
| Transmetalation | R' group from an organometallic reagent replaces X on Pd. | +2 → +2 | wikipedia.orgrsc.org |
| Reductive Elimination | R and R' groups couple and leave the Pd center. | +2 → 0 | researchgate.netnih.gov |
Derivatization Strategies for Analytical and Synthetic Purposes
Esterification for Fragrance and Flavor Precursors
This compound serves as a key precursor in the synthesis of valuable fragrance and flavor compounds, primarily through hydrogenation to its corresponding alkenols followed by esterification. jaydevchemicals.com The reaction of an alcohol with a carboxylic acid to form an ester is known as esterification and is often catalyzed by a strong acid like sulfuric acid. unb.canewpaltz.k12.ny.us
Specifically, this compound can be selectively hydrogenated to produce either (E)-dec-5-en-1-ol or (Z)-dec-5-en-1-ol. These alkenols possess distinct olfactory properties. For example, (Z)-dec-5-en-1-ol is described as having a waxy, fatty, rose-like scent. thegoodscentscompany.com
Further derivatization of these alkenols via esterification yields esters with important applications. A prominent example is the synthesis of (E)-5-decen-1-yl acetate, the acetate ester of (E)-dec-5-en-1-ol. This compound is a major component of the sex pheromone of the peach twig borer (Anarsia lineatella), making it valuable for use in pest management strategies. jaydevchemicals.comjaydevchemicals.com
| Precursor | Intermediate Product | Final Ester Product | Application/Odor Profile | Reference |
| This compound | (Z)-Dec-5-en-1-ol | N/A | Waxy, fatty, rose fragrance | jaydevchemicals.comthegoodscentscompany.com |
| This compound | (E)-Dec-5-en-1-ol | (E)-5-Decen-1-yl Acetate | Peach twig borer pheromone | jaydevchemicals.comjaydevchemicals.com |
Formation of Multi-substituted Cyclopropanes
The internal alkyne and terminal hydroxyl functionalities of this compound make it a valuable precursor for the construction of highly substituted cyclopropane (B1198618) rings. These three-membered carbocycles are significant structural motifs in a wide array of biologically active compounds and serve as versatile intermediates in organic synthesis. guidechem.comthermofisher.krjaydevchemicals.comresearchgate.net
Research into the cyclopropanation of acetylenic alcohols has detailed methods for creating multi-substituted cyclopropanes. One notable strategy involves the reaction of acetylenic alcohols with diiodomethane (B129776) (CH₂I₂) in the presence of trialkylalanes (R₃Al). researchgate.net This method is particularly effective for alkynols like this compound, where the triple bond is separated from the hydroxyl group by a flexible methylene (B1212753) spacer. The reaction proceeds through a series of organoaluminum intermediates, leading to the formation of a cyclopropylmethyl alcohol derivative.
The proposed mechanism for the cyclopropanation of an alkynol, such as this compound, with a trialkylalane (e.g., triethylaluminum, Et₃Al) and diiodomethane is initiated by the reaction of the alcohol with Et₃Al to form an aluminum alkoxide. This is followed by the coordination of the alkyne to the aluminum center. Subsequent reaction with diiodomethane generates a zinc carbenoid-like species which then adds across the triple bond to form the cyclopropane ring. The specific substitution pattern on the resulting cyclopropane can be controlled by the reaction conditions and the stoichiometry of the reagents used. researchgate.net For instance, the reaction of acetylenic alcohols with CH₂I₂ and trialkylalanes can yield 1,1,2-tri- and 1,1,2,2-tetrasubstituted cyclopropanes. researchgate.net
Table 1: Reagents for Cyclopropanation of Alkynols
| Reagent | Role | Reference |
|---|---|---|
| Trialkylaluminum (e.g., Et₃Al, Me₃Al) | Activates the alcohol and directs the carbene addition | researchgate.net |
The development of new synthetic routes to cyclopropanes is an area of active research. organic-chemistry.org Metal-free, intramolecular cyclopropanation of alkenes tethered to carbenes derived from alkynes represents another advanced strategy for constructing multicyclic cyclopropane systems. acs.orgnih.gov Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes has also been developed for synthesizing cyclopropane-fused γ-lactams, demonstrating the versatility of alkynes in forming these strained rings. nih.gov
General Strategies for Analytical Characterization (e.g., silylation)
The unambiguous identification and characterization of this compound, both as a starting material and within reaction mixtures, rely on a combination of modern analytical techniques. The presence of both a hydroxyl group and a carbon-carbon triple bond dictates the optimal strategies for its analysis.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. However, the polar hydroxyl group can lead to poor peak shape and thermal instability during GC analysis. To overcome these issues, derivatization is commonly employed. numberanalytics.com
Silylation
Silylation is a widely used derivatization technique in which an active hydrogen in a functional group, such as the hydroxyl group of this compound, is replaced by a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS). numberanalytics.com This process increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. numberanalytics.com The reaction involves a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane (TMCS), which reacts with the alcohol to form a silyl ether.
General Silylation Reaction: R-OH + (CH₃)₃Si-X → R-O-Si(CH₃)₃ + HX (where R-OH is this compound and (CH₃)₃Si-X is the silylating agent)
The resulting trimethylsilyl ether of this compound is less polar and more volatile, leading to improved chromatographic resolution and symmetric peak shapes. This technique has been successfully applied to the analysis of long-chain alcohols and other metabolites in complex matrices. researchgate.netresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and structure of this compound through its fragmentation patterns.
Molecular Ion: The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (154.25 g/mol ). guidechem.comjaydevchemicals.comscbt.com However, for primary alcohols, this peak can be weak or absent. jove.com
Fragmentation Patterns: The fragmentation of this compound in a mass spectrometer is predictable.
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pathway for alcohols, which would result in a prominent ion. jove.com
Dehydration: Loss of a water molecule (M-18) is another common fragmentation for alcohols, leading to a peak at m/z 136. jove.com
Alkyne Fragmentation: The internal alkyne bond also influences the fragmentation, typically involving cleavage of the C-C bond between the α and β carbons relative to the triple bond. jove.com
For more sensitive analyses, especially at trace levels, derivatization followed by GC with negative ion chemical ionization (NICI) mass spectrometry can be employed. For instance, converting long-chain fatty alcohols to their pentafluorobenzoyl derivatives allows for detection at the sub-femtomole level. nih.gov
Table 2: Analytical Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O | guidechem.comjaydevchemicals.comscbt.com |
| Molecular Weight | 154.25 g/mol | jaydevchemicals.comscbt.com |
| Boiling Point | 238 °C | |
| Density | 0.861 g/mL at 25 °C |
Applications of 5 Decyn 1 Ol in Targeted Chemical Synthesis
Building Block in Natural Product Synthesis
The precise arrangement of functional groups in 5-Decyn-1-ol makes it a strategic starting material for the stereoselective synthesis of various natural products, particularly insect pheromones, where specific isomeric purity is crucial for biological activity.
Pheromone Synthesis
The internal alkyne of this compound is a key precursor to alkenes with specific (E) or (Z) geometry, which is a common structural motif in insect pheromones.
(E)-5-decen-1-yl acetate (B1210297) : this compound serves as a direct precursor in the synthesis of (E)-5-decen-1-yl acetate, a major component of the peach twig borer (Anarsia lineatella) pheromone. lookchem.comjaydevchemicals.com The synthesis involves the stereoselective reduction of the alkyne in this compound to a trans-alkene, yielding (E)-5-decen-1-ol. This intermediate is subsequently acetylated to produce the final pheromone product. lookchem.comjaydevchemicals.com
(Z)-3-dodecen-1-ol (E)-2-butenoate : While not directly synthesized from this compound, the synthesis of this sweet potato weevil (Cylas formicarius) sex pheromone highlights the general importance of acetylenic alcohols in constructing complex pheromones. google.com Its synthesis typically starts from precursors like 1-decyne (B165119) or 3-butyn-1-ol (B147353) to form the key intermediate 3-dodecyn-1-ol. google.comresearchgate.netvjs.ac.vn This alkyne is then stereoselectively reduced to a cis-alkene, (Z)-3-dodecen-1-ol, before esterification to the final crotonate ester. google.com This multi-step process underscores the utility of alkyne intermediates in building specific carbon chains and geometries required for biological activity. researchgate.netvjs.ac.vn
| Target Pheromone | Precursor from this compound | Key Reaction Step |
| (E)-5-decen-1-yl acetate | (E)-5-decen-1-ol | Stereoselective alkyne reduction (to trans) |
| (Z)-3-dodecen-1-ol (E)-2-butenoate | Not a direct precursor | Illustrates general alkyne-to-alkene strategy |
Total Synthesis of Complex Biomolecules and Bioactive Compounds
Beyond pheromones, this compound is a valuable building block for other bioactive molecules. Research has shown its utility in the synthesis of multi-substituted cyclopropanes. jaydevchemicals.comfishersci.ptthermofisher.com The alkyne can be converted into a cyclopropane (B1198618) ring through various synthetic methods, and the hydroxyl group allows for further functionalization or linkage to other parts of a target molecule. Cyclopropane rings are integral components of numerous natural products and pharmaceuticals, making this compound a useful starting point for accessing these complex structures. Its role as an aliphatic building block is crucial for developing new synthetic methodologies and producing intermediates for more intricate molecules. scbt.com
Role in the Development of Specialty Chemicals
The unique reactivity of this compound has led to its adoption in several industrial applications, where it contributes to the performance and properties of specialty chemical formulations.
Industrial Applications in Electroplating
This compound is utilized in the manufacture of specialty chemicals for the electroplating industry. jaydevchemicals.com In electroplating baths, organic intermediates, particularly those containing acetylenic bonds, often function as brighteners and grain refiners. These additives influence the crystal growth of the metal being deposited, leading to a smoother, more uniform, and brighter surface finish. The presence of both the alkyne and alcohol functionalities in this compound allows it to adsorb onto the electrode surface and modify the deposition process, enhancing the quality of the plated layer.
Applications in the Perfumery Industry
In the fragrance and perfumery industry, this compound serves as a precursor to aroma compounds. jaydevchemicals.com Specifically, it is used to prepare (E)- or (Z)-dec-5-en-1-ol. jaydevchemicals.com This derivative is described as a fragrance ingredient with a fatty, waxy, and rosy olfactory profile, making it a valuable component in the formulation of various perfumes and scented products. jaydevchemicals.com
| Industry | Application of this compound | Function | Resulting Product/Effect |
| Electroplating | Additive in plating baths | Brightener, Grain Refiner | Smooth, high-quality metal coatings |
| Perfumery | Precursor to aroma compounds | Synthesis of (E/Z)-dec-5-en-1-ol | Fragrance with a fatty, rose tone |
Integration into Materials Science and Polymer Chemistry
While large-scale applications of this compound in polymer chemistry are not as widely documented as its role in fine chemical synthesis, its bifunctional structure presents significant potential for materials science. The terminal hydroxyl group can act as an initiator for ring-opening polymerizations or participate in condensation polymerizations to form polyesters or polyurethanes.
The internal alkyne, although less reactive than a terminal alkyne, can still undergo certain addition reactions. Although isomers like 9-decyn-1-ol (B94338) are more commonly cited as reagents for creating functional polymers and bioactive linkers via click chemistry, the fundamental structure of this compound makes it a candidate for similar modifications. rsc.orgmedchemexpress.com Aliphatic compounds with both hydroxyl and alkyne functionalities are valuable in creating and modifying materials to achieve tailored properties for various industrial uses. scbt.com For instance, such molecules can be used to synthesize polymer supports for solid-phase synthesis or to create new materials with specific thermal or mechanical properties. lookchem.comcdnsciencepub.com
Synthesis of Novel Polymeric Architectures
There is limited direct research detailing the use of this compound as a monomer for the creation of new polymer structures. The presence of a terminal alkyne and a primary alcohol group suggests its potential for polymerization through various mechanisms. For instance, the hydroxyl group could be used for esterification or etherification to attach the molecule to a polymer backbone, while the internal alkyne could undergo subsequent reactions such as click chemistry or polymerization.
While direct evidence for this compound is scarce, studies on its isomer, 9-Decyn-1-ol, offer insights into how a decyn-1-ol moiety can be incorporated into polymers. In one study, 9-decyn-1-yl isobutyrate, derived from 9-Decyn-1-ol, was utilized as an initiator in the organocatalyzed group transfer polymerization of methyl methacrylate (B99206) (MMA). researchgate.net This resulted in the synthesis of α-end-functionalized poly(methyl methacrylate) (PMMA) with a terminal alkyne group (HC≡C-PMMA). researchgate.netavantorsciences.com The terminal alkyne group of the resulting polymer is then available for further modification, demonstrating the potential of alkynols in creating well-defined polymeric architectures. researchgate.net
Table 1: Polymerization of Methyl Methacrylate (MMA) using a 9-Decyn-1-ol derivative
| Initiator | Catalyst | Monomer | Resulting Polymer | Reference |
|---|---|---|---|---|
| dec-9-yn-1-yl isobutyrate | Me3SiNTf2 or t-Bu-P4 | MMA | α-ethynyl-PMMA | researchgate.net |
Data derived from studies on 9-decyn-1-ol, an isomer of this compound.
Surface Modification and Coating Technologies
Again, research on the isomer 9-Decyn-1-ol provides a potential analogue for how this compound might be used. A study on the functionalization of hydrogen-terminated silicon surfaces utilized 9-decyne-1-ol. researchgate.net This research demonstrated that the alkyne group can react with the silicon surface to form a stable Si-C bond, effectively grafting the molecule onto the surface. researchgate.net The terminal hydroxyl group then provides a reactive site for further chemical modifications. researchgate.net This approach allows for the controlled formation of organic monolayers on semiconductor surfaces, which is a critical aspect of developing new electronic and sensing devices.
While these examples use an isomer, they highlight the potential reactivity of the functional groups present in this compound for surface modification applications. The internal alkyne of this compound might offer different reactivity and orientation on a surface compared to the terminal alkyne of 9-Decyn-1-ol, which could be a subject for future research.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 9-Decyn-1-ol |
| 9-decyn-1-yl isobutyrate |
| Methyl methacrylate |
Biomedical and Biological Research Applications of 5 Decyn 1 Ol and Its Analogs
Application in Click Chemistry for Bioconjugation and Probe Development
Click chemistry encompasses a set of biocompatible reactions that are rapid, selective, and high-yielding, making them ideal for connecting molecular components in complex biological environments. biochempeg.com The alkyne group present in 5-decyn-1-ol and its analogs is a key participant in some of the most prominent click chemistry reactions.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an alkyne and an azide (B81097). scripps.edu This reaction is known for its reliability, high yield, and tolerance of a wide variety of functional groups, often proceeding efficiently in aqueous solutions. 9-Decyn-1-ol (B94338), a terminal alkyne, is a suitable substrate for CuAAC reactions. medchemexpress.commedchemexpress.comambeed.cn For instance, it can be used to link molecules containing azide groups, a process that has been harnessed in the synthesis of PROTACs (Proteolysis Targeting Chimeras). medchemexpress.commedchemexpress.com A notable example is the conjugation of the Akt inhibitor GDC-0068 with lenalidomide (B1683929) to create the pan-Akt degrader INY-03-041. medchemexpress.commedchemexpress.com
The CuAAC reaction typically utilizes a Cu(I) catalyst, which can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. broadpharm.com To prevent catalyst deactivation and potential toxicity in biological systems, ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often employed to stabilize the Cu(I) ion. broadpharm.com In addition to copper, ruthenium-based catalysts can also be used for azide-alkyne cycloadditions, although they typically yield the 1,5-disubstituted triazole isomer, in contrast to the 1,4-isomer produced in CuAAC. acs.orgresearchgate.net
| Reagent/Catalyst | Role in CuAAC | Reference |
| 9-Decyn-1-ol | Alkyne-containing building block | medchemexpress.com |
| Azide-functionalized molecules | Reaction partner for the alkyne | biochempeg.com |
| Copper(I) | Catalyst | scripps.edu |
| Sodium Ascorbate | Reducing agent to generate Cu(I) from Cu(II) | broadpharm.com |
| TBTA/THPTA | Stabilizing ligand for Cu(I) | broadpharm.com |
To circumvent the potential toxicity of copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. thieme-connect.de This reaction utilizes strained cyclooctynes, which react with azides without the need for a metal catalyst. thieme-connect.deresearchgate.net The high ring strain of the cyclooctyne (B158145) provides the driving force for the reaction. thieme-connect.de While this compound and 9-decyn-1-ol are not themselves strained alkynes, their derivatives can be designed to participate in SPAAC. For example, molecules containing these linear alkynes can be modified to include a strained cyclooctyne moiety. The kinetics of SPAAC can be influenced by the structure of both the cyclooctyne and the azide. rsc.orgnih.gov
The principles of click chemistry, particularly CuAAC and SPAAC, are widely applied to the labeling and visualization of biomolecules such as proteins, nucleic acids, and lipids. biochempeg.comresearchgate.net By incorporating an alkyne handle, like that derived from 9-decyn-1-ol, into a biomolecule, researchers can attach a variety of reporter tags, such as fluorescent dyes or biotin, that bear a complementary azide group. biochempeg.com This allows for the tracking and imaging of biomolecules within cells and organisms. For instance, functionalized lipid probes are critical tools for studying the roles of individual lipid species. biorxiv.org These probes can be designed to be taggable and photo-crosslinkable to identify binding partners. biorxiv.org
The modular nature of click chemistry makes it an excellent tool for generating libraries of compounds for drug discovery and screening purposes. lifechemicals.com Starting with a core scaffold containing an alkyne group, such as a derivative of this compound, a diverse array of molecules can be synthesized by reacting it with a library of azide-containing building blocks. This approach allows for the rapid generation of numerous analogs with varied functionalities, which can then be screened for biological activity against a specific target. lifechemicals.com These libraries of structurally similar compounds to approved drugs are valuable as they are more likely to possess favorable pharmacological properties. lifechemicals.com
In situ click chemistry is a powerful strategy for identifying drug leads directly within a biological target, such as an enzyme's active site. scribd.com This technique involves introducing small, complementary building blocks—one with an alkyne and one with an azide—that can react to form a potent inhibitor only when they are brought into close proximity by binding to the target. scribd.com The biological target itself acts as a template for the synthesis of its own inhibitor. scribd.com Alkyne-containing fragments derived from structures like this compound could potentially be used as one of the building blocks in this approach to discover novel enzyme inhibitors. scribd.com
Click chemistry is also being explored for the design and synthesis of advanced drug delivery systems. nih.govgoogle.com For example, biodegradable lipids containing alkyne groups have been developed for the formulation of lipid nanoparticles (LNPs) to deliver mRNA therapies. nih.gov The inclusion of these alkyne-containing lipids can enhance the fusogenicity of the LNPs, leading to improved release of the mRNA cargo into the cytoplasm. nih.gov The hydroxyl group of this compound provides a convenient point of attachment for incorporating this alkyne-containing lipid into larger drug delivery constructs.
Probes for Viral Studies and Cellular Processes
The internal alkyne group of this compound and its analogs serves as a critical chemical handle for "click chemistry," a method widely used to attach reporter molecules like fluorophores or biotin. This functionality allows for the creation of sophisticated probes to investigate dynamic cellular events and viral mechanisms.
Analogs of this compound, particularly those mimicking nucleosides, are pivotal in virology research. Nucleoside analogs can interfere with the action of viral RNA polymerase, leading to a halt in viral RNA production. chemicalbook.in For instance, compounds like GS-441524, an adenosine (B11128) nucleotide analog, inhibit viral replication by terminating the RNA chain. chemicalbook.in This mechanism is central to the development of broad-spectrum antiviral agents. chemicalbook.in Research has shown that certain nucleoside analogs can effectively inhibit SARS-CoV-2 by preventing the viral RNA-dependent RNA polymerase from interacting with its RNA substrate. nih.gov The structural features of these analogs, which can be synthesized using alkyne-containing precursors, are crucial for their antiviral potency and are continuously optimized to develop new antiviral drugs. nih.govnih.gov
In cellular biology, alkyne-containing molecules are used as chemical reporters to study lipidated proteins and their roles at the host-pathogen interface. rockefeller.edu Furthermore, studies on the interactions of amphipathic molecules with cell membranes have utilized compounds like this compound to understand how they can alter membrane properties, such as promoting the susceptibility of red cell membranes to enzymes like cholesterol oxidase. nih.gov
CRISPR sgRNA Synthesis and Target Gene Labeling
The CRISPR-Cas9 system relies on a single guide RNA (sgRNA) to direct the Cas9 nuclease to a specific DNA target. synthego.com The synthesis of this sgRNA can be achieved through several methods, including plasmid expression, in vitro transcription (IVT), and chemical synthesis. synthego.combenchling.comgenscript.com Chemical synthesis offers significant advantages, such as higher editing efficiency, lower cytotoxicity, and reduced off-target effects, as it avoids the delivery of DNA-based components into the cell. genscript.com
The alkyne group, a key feature of this compound, is a cornerstone of bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". tcichemicals.com This reaction is instrumental in labeling biomolecules. While this compound itself is not directly incorporated, its alkyne moiety is representative of the functional groups used to create modified oligonucleotides for labeling purposes. Chemically synthesized sgRNAs can be modified with an alkyne handle, allowing for the attachment of fluorescent dyes or other tags. This labeling enables researchers to track the sgRNA within cells, visualize its delivery, and study its interaction with the Cas9 protein and target DNA. The synthesis process involves adding a T7 polymerase promoter upstream of the sgRNA's DNA template, followed by transcription to produce the final sgRNA molecule. neb.com
Synthesis of 1,2,3-Triazoles with Diverse Biological Activities
The reaction between an alkyne, such as that found in this compound, and an azide is a powerful method for constructing 1,2,3-triazole rings. tcichemicals.commdpi.com This reaction, often referred to as click chemistry, is highly efficient and allows for the rapid generation of large libraries of diverse compounds. tcichemicals.com The resulting 1,2,3-triazole core is not merely a linker; it is a stable scaffold that is resistant to metabolic degradation and exhibits a wide array of biological activities itself. nih.govpeerj.com
Researchers have synthesized numerous 1,2,3-triazole derivatives and screened them for therapeutic potential. These efforts have identified compounds with significant biological effects, as summarized in the table below.
| Biological Activity | Research Findings | Citations |
| Antimicrobial | Synthesized bis-1,2,3-triazole derivatives showed significant activity against various bacterial and fungal strains. | nih.gov |
| Antifungal | Halogen-substituted 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol demonstrated a promising antifungal profile against multiple Candida species. | nih.gov |
| Anti-HIV | Click chemistry has been employed to create 1,4-disubstituted-1,2,3-triazoles as potential HIV protease inhibitors. | tcichemicals.com |
| Antituberculosis | The 1,2,4-triazole (B32235) scaffold, related to the 1,2,3-triazole, has been used to develop potential antituberculosis agents. | mdpi.com |
| Enzyme Inhibition | Newly synthesized triazoles have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). | nih.gov |
| Anticancer | The 1,2,3-triazole framework is being explored for the development of novel anticancer compounds. | nih.gov |
This synthetic versatility makes the alkyne functionality a valuable starting point for discovering new therapeutic agents. peerj.com
Structure-Activity Relationship (SAR) Studies and Drug Discovery
Exploration of Bioactive Derivatives and Analogs
The structural framework of this compound and its isomers serves as a template for developing novel bioactive compounds. By systematically modifying the structure, researchers can perform Structure-Activity Relationship (SAR) studies to understand how chemical changes influence biological effects.
A notable example is the use of 9-Decyn-1-ol as a PROTAC (Proteolysis-Targeting Chimera) linker. medchemexpress.com It was used to connect an Akt inhibitor (GDC-0068) with Lenalidomide, creating the potent pan-Akt degrader INY-03-041. medchemexpress.com This demonstrates how the simple alkyne-alcohol structure can be elaborated into a complex and highly specific therapeutic agent.
In another study, the antimicrobial peptide nisin was engineered by attaching a hydrophobic tail using 1-decyne (B165119) via click chemistry. acs.orgnih.gov This modification resulted in an analog with narrowed and selective activity against the pathogenic bacterium Enterococcus faecium. acs.orgnih.gov SAR studies on conjugated diynes, which can be synthesized from terminal alkynes, have revealed that antibacterial activity is often dependent on the carbon chain length, with compounds containing 10–12 carbons showing the highest activity. researchgate.net
The exploration of natural products also provides insights, with compounds like 2-Decyn-1-ol (B41293) being identified as bioactive constituents in plant extracts. academicjournals.org
Antimicrobial and Antibacterial Activity Investigations
Derivatives of this compound are actively being investigated for their potential as antimicrobial agents. The 1,2,3-triazole ring, synthesized from alkyne precursors, is a key component in many novel antifungal and antibacterial compounds. nih.govpeerj.comnih.gov
A key area of research is the development of agents to combat drug-resistant pathogens. The synthesis of novel azole compounds, which are bioisosteres of existing antifungal drugs, is a promising strategy. peerj.com For example, a series of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols were synthesized and tested against 42 isolates of Candida, revealing that specific halogen substitutions could enhance antifungal activity. nih.gov
The table below details the antibacterial activity of nisin analogs created using 1-decyne, highlighting the targeted efficacy achieved through chemical modification. acs.orgnih.gov
| Compound | Modification | Target Bacteria | Activity Level |
| Wild-type Nisin | None | Broad-spectrum Gram-positive | High |
| Compound 14 | 1-decyne tail at N-terminus | Enterococcus faecium | Weak |
| Compound 16 | 1-decyne tail at residue 17 | Enterococcus faecium | High, selective |
These investigations show that derivatives incorporating a decynyl moiety can be tailored to achieve specific and potent antimicrobial effects. acs.orgnih.gov
Investigation of Biological Target Modulation (e.g., protein phosphatase-1, mannosyltransferases via triazole derivatives)
A primary goal in drug discovery is to develop molecules that can selectively modulate the activity of specific biological targets, such as enzymes. The versatile 1,2,3-triazole scaffold, readily synthesized from alkynes like this compound, is well-suited for creating such modulators.
Mannosyltransferase Mimics: Click chemistry has been used to link carbohydrate units via a 1,2,3-triazole bridge. tcichemicals.com This strategy was successfully used to synthesize a series of C-oligomannosides where the triazole ring acts as an interglycosidic linker, mimicking the natural structure to potentially interact with or inhibit enzymes like mannosyltransferases involved in glycosylation pathways. tcichemicals.com
Other Enzyme Targets:
Viral RNA-dependent RNA polymerase: Nucleoside analogs, which can be synthesized from alkyne precursors, are known to inhibit this crucial viral enzyme, forming the basis of many antiviral drugs. chemicalbook.in
Protein Kinases: 9-Decyn-1-ol has been used as a linker to create INY-03-041, a PROTAC that induces the degradation of Akt, a key protein kinase in cell signaling pathways. medchemexpress.com Other research has focused on developing triazole-containing compounds as inhibitors of sphingosine (B13886) kinase (SK), another important enzyme in cancer cell growth. acs.orgmdpi.com
14α-demethylase (CYP51): Triazole derivatives are known to target this enzyme in Candida albicans, disrupting ergosterol (B1671047) biosynthesis, a pathway essential for fungal cell membrane integrity. nih.gov
Protein Phosphatase-1 (PP1): PP1 is a critical enzyme in cellular regulation, and its function is controlled by various protein inhibitors. nih.gov The development of small-molecule inhibitors for phosphatases is an active area of research, and the stable and versatile triazole scaffold represents a valuable starting point for designing specific modulators of enzymes like PP1. nih.gov
Studies on Interactions with Biological Membranes
While direct studies focusing exclusively on this compound are limited, research into its analogs and structurally related unsaturated alcohols provides insights into their interactions with biological membranes. Unsaturated alcohols can influence cell membranes, potentially altering their permeability and affecting various cellular processes. This interaction is a key area of investigation for applications such as drug delivery systems, where the ability to traverse or modulate cell membranes is crucial for the transport of therapeutic agents.
For instance, the analog Z-5-Decen-1-ol is noted for its ability to interact with cell membranes, which may lead to changes in their permeability. This characteristic is fundamental to its potential use in drug delivery. Furthermore, research on other long-chain unsaturated alcohols has demonstrated their role in the structure of lipid bilayers. In studies involving dioleoylphosphatidylcholine (DOPC), a major component of biological membranes, the ordering of acyl chains by cholesterol leads to a retraction of terminal methyl groups away from the membrane's aqueous interface. nih.gov The synthesis of specifically deuterated oleic acid for these studies utilized a 10-carbon fragment, O-protected 1-decyne-10-ol, highlighting the utility of decynol derivatives in creating molecular probes to investigate membrane structure. nih.gov
Toxicological Assessments and Environmental Impact Studies
Eco-toxicity of Propargylic Alcohols (e.g., effects on aquatic organisms like Pseudokirchneriella subcapitata)
Propargylic alcohols, the chemical class to which this compound belongs, are recognized for their potential environmental impact, particularly on aquatic life. rsc.orgnih.gov Studies have evaluated the toxicity of a range of these compounds on the green alga Pseudokirchneriella subcapitata, a standard organism for ecotoxicological testing. rsc.orgresearchgate.net
A comprehensive study on 34 different propargylic alcohols revealed a wide range of toxicities. rsc.orgnih.gov The toxicity is often assessed by determining the half maximal effective concentration (EC50), which is the concentration of a substance that causes a 50% reduction in a measured effect, such as growth, after a specified exposure time. In these studies, a closed-system algal toxicity test was employed to obtain more realistic concentration-response data for these semi-volatile compounds. rsc.orgnycu.edu.tw
The findings indicate that the toxicity of propargylic alcohols is highly dependent on their specific molecular structure. rsc.orgnih.gov For example, 1-pentyn-3-ol (B1209153) was identified as the most toxic among the tested compounds, with an EC50 of 0.50 mg/L, classifying it as "very toxic to aquatic organisms". rsc.orgnih.gov Several other propargylic alcohols, including the this compound analogs 2-decyn-1-ol and 3-decyn-1-ol (B1582659), were classified as "toxic to aquatic organisms," with EC50 values falling between 1 and 10 mg/L. rsc.orgnih.gov This suggests that these substances require careful consideration for their potential adverse effects on the aquatic environment. rsc.org
The mechanism of toxicity for some propargylic alcohols is believed to involve metabolic activation into more reactive compounds, such as α,β-unsaturated aldehydes, which are known to be toxic. oup.com This excess toxicity is particularly evident in primary and secondary propargylic alcohols. rsc.orgnycu.edu.tw
Table 1: Ecotoxicity of Selected Propargylic Alcohols on Pseudokirchneriella subcapitata
| Compound | EC50 (mg/L) | EU Classification | Reference |
|---|---|---|---|
| 1-Pentyn-3-ol | 0.50 | Very toxic to aquatic organisms (R50) | rsc.org, nih.gov |
| 2-Decyn-1-ol | 1 - 10 | Toxic to aquatic organisms (R51) | rsc.org, nih.gov |
| 3-Decyn-1-ol | 1 - 10 | Toxic to aquatic organisms (R51) | rsc.org, nih.gov |
| 1-Hexyn-3-ol | 1 - 10 | Toxic to aquatic organisms (R51) | rsc.org, nih.gov |
| 3-Butyn-2-ol | 1 - 10 | Toxic to aquatic organisms (R51) | rsc.org, nih.gov |
Quantitative Structure-Activity Relationships (QSAR) for Environmental Risk Assessment
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that are essential for the environmental risk assessment of chemicals. acs.org These mathematical models aim to predict the physicochemical, biological, and environmental fate of compounds based on their molecular structure. researchgate.netresearchgate.net For new or untested chemicals, QSARs provide a means to estimate properties like toxicity without the need for extensive and time-consuming laboratory experiments. acs.org This is particularly important for the early identification of potential environmental hazards. acs.org
In the context of propargylic alcohols, QSAR models have been developed to predict their aquatic toxicity. rsc.orgnycu.edu.tw These models often use molecular descriptors, such as the logarithm of the 1-octanol-water partition coefficient (log KOW), which represents a compound's hydrophobicity, to correlate with toxic effects. nycu.edu.tw
Research has shown that for certain subgroups of propargylic alcohols, QSAR models can be quite effective. For example, the toxicity of tertiary propargylic alcohols to the green alga Pseudokirchneriella subcapitata can be predicted by narcosis-based QSARs, which assume that toxicity is primarily driven by the compound's ability to accumulate in the cell membranes of organisms. rsc.orgnycu.edu.tw In contrast, primary and secondary propargylic alcohols often show "excess toxicity" that is not accounted for by simple narcosis models, suggesting that other mechanisms, such as metabolic activation to more reactive electrophiles, are at play. oup.comresearchgate.net
The development of reliable QSARs is crucial for regulatory purposes, allowing for the preliminary estimation of the toxicity of a wide range of propargylic alcohols and aiding in the prioritization of chemicals for further testing and risk management. rsc.orgnycu.edu.tw The U.S. Environmental Protection Agency (EPA) utilizes programs like the ECOSAR Class Program, which contains a library of class-based QSARs to predict the aquatic toxicity of industrial chemicals, supporting risk assessment under the Toxic Substances Control Act (TSCA). epa.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Z-5-Decen-1-ol |
| Dioleoylphosphatidylcholine (DOPC) |
| Oleic acid |
| 1-Decyne-10-ol |
| 9-Decyne-1-ol |
| 2-Decyn-1-ol |
| 3-Decyn-1-ol |
| 1-Pentyn-3-ol |
| 1-Hexyn-3-ol |
| 3-Butyn-2-ol |
| 3-Hexyne-2,5-diol |
| Cholesterol |
Computational Chemistry and Theoretical Studies on 5 Decyn 1 Ol
Quantum Chemical Calculations of Reactivity and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and inherent reactivity of 5-Decyn-1-ol. By solving approximations of the Schrödinger equation, these methods can map the electron density distribution across the molecule, identify orbitals involved in chemical reactions, and calculate energies of different molecular states.
Key aspects of this compound's reactivity are centered around its two functional groups: the hydroxyl (-OH) group and the internal alkyne (C≡C) bond. Quantum calculations can determine the partial atomic charges, showing the electron-withdrawing effect of the oxygen atom and the electron-rich nature of the triple bond. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting how the molecule will interact with other chemical species. The HOMO is likely localized around the π-system of the alkyne, making it a target for electrophilic attack, while the LUMO indicates sites susceptible to nucleophilic attack.
Studies on related aliphatic compounds have successfully used quantum chemical descriptors to build predictive models for properties like toxicity. researchgate.net For this compound, such calculations would provide a quantitative basis for understanding its reaction mechanisms, such as its reduction to (Z)-5-decen-1-ol or its oxidation at the hydroxyl group.
Table 1: Computed Physicochemical and Quantum Descriptors for this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O | Basic identity of the compound. guidechem.comnih.gov |
| Molecular Weight | 154.25 g/mol | Mass of one mole of the substance. nih.gov |
| XLogP3-AA | 2.9 | A computed measure of hydrophobicity, relevant for predicting biological membrane permeability. nih.gov |
| Topological Polar Surface Area (TPSA) | 20.2 Ų | Relates to hydrogen bonding potential and is often used to predict transport properties. nih.govchemscene.com |
| Rotatable Bond Count | 5 | An indicator of molecular flexibility. guidechem.comchemscene.com |
| HOMO Energy | (Calculable) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | (Calculable) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound in different environments. MD simulations model the movement of atoms over time by applying classical mechanics, allowing for the exploration of the molecule's conformational landscape. researchgate.net
Due to the presence of five rotatable single bonds, this compound is a flexible molecule. guidechem.comchemscene.com The central alkyne bond creates a rigid, linear four-carbon segment (C4-C5-C6-C7), but the butyl and 4-hydroxybutyl chains attached to it can adopt numerous conformations. MD simulations can track the rotation around these bonds (dihedral angles) to identify the most stable and frequently occurring shapes of the molecule in a given solvent, such as water or an organic solvent. This conformational analysis is crucial for understanding how the molecule might fit into a receptor's binding site.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| ω₁ | C2-C3-C4-C5 | Rotation of the terminal butyl group. |
| ω₂ | C3-C4-C5-C6 | Defines the orientation of the butyl chain relative to the rigid alkyne core. |
| ω₃ | C5-C6-C7-C8 | Defines the orientation of the hydroxybutyl chain relative to the rigid alkyne core. |
| ω₄ | C7-C8-C9-C10 | Rotation within the 4-hydroxybutyl chain. |
Cheminformatics and Machine Learning Approaches for SAR/QSAR Modeling
Cheminformatics and machine learning offer a data-driven approach to understanding the relationship between a molecule's structure and its biological activity, known as Quantitative Structure-Activity Relationship (QSAR) modeling. nuvisan.comnih.gov These techniques use computational descriptors derived from a molecule's structure to build predictive models. youtube.com
While specific predictive models for this compound are not prominent in existing literature, models for related compounds demonstrate the utility of this approach. For instance, QSAR studies have been successfully developed for a range of propargylic alcohols to predict their aquatic toxicity. acs.org In these studies, compounds like 2-decyn-1-ol (B41293) and 3-decyn-1-ol (B1582659) were classified as toxic to aquatic organisms based on models that correlate toxicity with molecular descriptors. acs.orgresearchgate.net
A predictive model for this compound could be developed using a dataset of similar aliphatic alcohols. sci-hub.st The model would use machine learning algorithms to find a mathematical relationship between descriptors (e.g., LogP, TPSA, electronic properties) and a measured biological endpoint (e.g., IC50 value for enzyme inhibition, LC50 for toxicity). nih.gov Such models are crucial for prioritizing compounds for synthesis and testing, thereby accelerating research and reducing reliance on animal testing. europa.eu
Table 3: Illustrative QSAR Model for Predicting Aquatic Toxicity (pLC50)
| Descriptor | Coefficient | Value for this compound | Contribution |
|---|---|---|---|
| Intercept | 0.50 | --- | 0.50 |
| LogP | 0.45 | 2.9 | 1.305 |
| TPSA | -0.02 | 20.2 | -0.404 |
| Electrophilicity Index (ω) | 0.15 | (Calculable) | (Calculable) |
| Predicted pLC50 | | | (Sum of Contributions) |
Note: This table is a hypothetical example created for illustrative purposes to demonstrate the structure of a QSAR model. The coefficients are not real.
Beyond simple 2D descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more nuanced view by considering the three-dimensional shape of the molecule. drugdesign.orgneovarsity.org These methods generate 3D fields around a molecule to represent its steric (shape) and electrostatic (charge) properties. svuonline.org
To build a 3D-QSAR model, a set of molecules including this compound would be structurally aligned. The model then correlates variations in the 3D fields with changes in biological activity. researchgate.net The output is often a 3D contour map that visually highlights regions where, for example, bulky groups increase activity (favorable steric region) or where positive charge decreases activity (unfavorable electrostatic region). This provides intuitive guidance for designing new, more potent molecules. researchgate.net The development of novel molecular descriptors, including those that capture the nuances of stereochemistry and molecular shape, continues to enhance the predictive power of these models. nih.gov
Analytical and Characterization Methodologies for 5 Decyn 1 Ol Research
Chromatographic Techniques for Purification and Analysis (e.g., GC, HPLC)
Chromatographic methods are central to the analysis of 5-Decyn-1-ol, enabling its separation from reaction mixtures, the assessment of its purity, and its quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominently used techniques.
Gas Chromatography (GC)
Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. Typically, a Flame Ionization Detector (FID) is employed for quantitative analysis due to its high sensitivity towards organic compounds. For qualitative analysis and structural confirmation, GC is often coupled with Mass Spectrometry (GC-MS). measurlabs.com
In a typical GC analysis of alkynols, a non-polar or mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is used. The selection of the column is critical, as polarizable compounds like alkynes can be effectively separated on highly polar phases. measurlabs.com The oven temperature is programmed to ensure efficient separation from other components in a mixture. For instance, a temperature program might start at a lower temperature and gradually increase to a higher temperature to elute compounds with different boiling points. jmaps.intandfonline.com In the analysis of related long-chain unsaturated alcohols, temperature programs often start around 50-60°C and ramp up to over 200°C. jmaps.inrsc.org
GC-MS analysis provides further structural information by fragmenting the this compound molecule and analyzing the resulting mass-to-charge ratios of the fragments. nih.gov The mass spectrum of this compound is available in public databases and serves as a reference for its identification. nih.gov
Table 1: Illustrative GC-FID Parameters for Alkynol Analysis
| Parameter | Value/Description |
| Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector (FID) Temp. | 270-290 °C |
| Oven Program | Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 220°C, hold for 10 min |
| Injection Mode | Splitless |
Note: This table provides a representative set of parameters. Actual conditions may vary depending on the specific instrument and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile technique for the analysis and purification of less volatile or thermally labile compounds, including long-chain alcohols. For this compound, RP-HPLC can be employed for purity assessment and for preparative separations to isolate the compound. sielc.comsielc.com
A common stationary phase for the separation of long-chain alcohols is a C18 (octadecylsilyl) bonded silica (B1680970) gel. ecetoc.org The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.comchromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with varying polarities. For detection, a UV detector can be used if the compound has a chromophore or, more commonly for alcohols, a refractive index detector (RID) or an Evaporative Light Scattering Detector (ELSD) is employed. For applications requiring mass spectrometry, a mobile phase containing a volatile buffer like formic acid is used. sielc.com
Table 2: Example RP-HPLC Conditions for Unsaturated Alcohol Analysis
| Parameter | Value/Description |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index Detector (RID) or ELSD |
Note: This table presents a general method. Optimization is often necessary based on the specific analytical goals.
Spectroscopic Methods for Structural Elucidation (e.g., NMR spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon skeleton and the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would exhibit characteristic signals for the different types of protons present. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which can vary depending on the solvent and concentration. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet. The methylene (B1212753) protons adjacent to the alkyne group (-C≡C-CH₂-) would also show a distinct chemical shift. The remaining methylene protons in the alkyl chains would appear as a complex multiplet in the upfield region of the spectrum. The terminal methyl group (-CH₃) would be a triplet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. For this compound, the two sp-hybridized carbons of the alkyne bond would have characteristic chemical shifts in the range of 70-90 ppm. The carbon atom bonded to the hydroxyl group (C1) would be found in the typical range for alcohols, around 60-65 ppm. The other sp³-hybridized carbon atoms of the alkyl chains would appear in the upfield region of the spectrum. Public databases contain reference ¹³C NMR spectra for this compound, which can be used for comparison and confirmation of the structure. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (-CH₂OH) | ~62 |
| C2 | ~32 |
| C3 | ~25 |
| C4 (-CH₂-C≡) | ~18 |
| C5 (-C≡) | ~80 |
| C6 (-C≡) | ~81 |
| C7 (-CH₂-) | ~31 |
| C8 (-CH₂-) | ~22 |
| C9 (-CH₂-) | ~22 |
| C10 (-CH₃) | ~14 |
Note: These are approximate chemical shifts. Actual values can vary slightly based on the solvent and experimental conditions. The data is based on general knowledge of alkyne and alcohol NMR spectroscopy.
Emerging Research Directions and Future Perspectives for 5 Decyn 1 Ol
Novel Synthetic Routes and Sustainable Chemistry Approaches
A significant trend in modern organic synthesis is the development of methods that offer greater efficiency and sustainability. In the context of 5-Decyn-1-ol and related long-chain alkynols, a key challenge is the selective functionalization of the molecule. The internal alkyne of this compound is less reactive for many coupling reactions compared to a terminal alkyne. Consequently, emerging research has focused on isomerization strategies that reposition the triple bond to the end of the carbon chain.
The "alkyne zipper reaction" stands out as a powerful and sustainable approach. mdpi.comsynarchive.com This reaction utilizes a superbasic medium to induce a cascade of deprotonation/protonation steps, effectively causing the triple bond to migrate along the hydrocarbon backbone until it reaches the thermodynamically stable terminal position. wikipedia.orgscribd.com First reported by Charles Allen Brown and Ayako Yamashita in 1975, this method transforms an internal alkyne like this compound into its terminal isomer, 9-Decyn-1-ol (B94338). wikipedia.org
The reaction is typically facilitated by strong bases such as potassium 1,3-diaminopropanide, generated from potassium hydride and 1,3-diaminopropane (B46017). wikipedia.org More recent developments have sought safer and more practical reagent systems, such as using a combination of the lithium salt of 1,3-diaminopropane with potassium tert-butoxide, which can afford high yields of the terminal alkyne. wikipedia.org
This isomerization is a cornerstone of sustainable chemistry for several reasons:
Atom Economy: It is an isomerization process, meaning all atoms of the starting material are present in the product, maximizing atom economy.
Enhanced Reactivity: It converts a less reactive internal alkyne into a highly versatile terminal alkyne. Terminal alkynes are crucial starting materials for a wide array of transformations, including the Nobel Prize-winning "click chemistry," Sonogashira couplings, and C-H activation reactions.
Strategic Synthesis: It allows chemists to design synthetic routes starting from more readily available or cheaper internal alkynes, knowing they can be efficiently converted to the desired terminal isomer for subsequent modifications. mdpi.com For example, the synthesis of 9-decyn-1-ol from 2-decyn-1-ol (B41293) has been demonstrated with yields of approximately 85%. wikipedia.org
This strategic relocation of the alkyne functional group represents a significant leap forward, enabling more complex molecules to be built from simple precursors like this compound in a more sustainable manner.
Exploration of New Catalytic Transformations
The triple bond of this compound is a gateway to a variety of functional groups, with hydrogenation being one of the most fundamental transformations. The selective partial hydrogenation of an alkyne to a Z- or E-alkene is a classic challenge in organic synthesis. While the Lindlar catalyst (palladium on calcium carbonate poisoned with lead) has been the traditional choice for producing Z-alkenes from internal alkynes, research is moving towards more efficient, selective, and less toxic catalytic systems. beilstein-journals.org
A notable advancement is the development of soluble or solid-supported Pd–(CaCO₃)n clusters. csic.esresearchgate.net These catalysts are designed by isolating the minimal catalytic unit of a traditional solid catalyst, leading to a "de-novo" synthesis of highly active and selective clusters. researchgate.net Research has shown that these Pd–(CaCO₃)n clusters exhibit high catalytic activity for the semi-hydrogenation of internal alkynes. researchgate.net In a study, this compound was first converted to 5-decynylacetate, which was then subjected to semi-hydrogenation using this novel catalyst system. csic.es This approach highlights a paradigmatic shift in catalyst design, moving from heterogeneous, often ill-defined, catalysts to precisely engineered, sub-nanometric catalytic entities that offer superior performance. researchgate.net
Below is a table comparing key features of traditional and emerging catalytic systems for the semi-hydrogenation of internal alkynes.
| Feature | Lindlar Catalyst (Traditional) | Pd–(CaCO₃)n Clusters (Emerging) |
| Composition | Pd/CaCO₃ poisoned with lead (e.g., lead acetate) and quinoline. | Defined palladium clusters (e.g., Pd₂(dba)₃) with calcium carbonate, formed in situ. csic.es |
| Toxicity | Contains lead, a toxic heavy metal. beilstein-journals.org | Avoids the use of toxic lead additives. csic.es |
| Catalyst State | Heterogeneous solid. beilstein-journals.org | Can be used as a soluble catalyst or re-supported on a solid. csic.es |
| Selectivity | Good selectivity for Z-alkenes but can suffer from over-reduction. | High selectivity for the semi-hydrogenation of internal alkynes. researchgate.net |
| Design Principle | Empirical poisoning of an active catalyst. | Bottom-up design of the minimal catalytic unit. researchgate.net |
Beyond hydrogenation, the alkene products derived from this compound are substrates for other advanced catalytic reactions. For instance, cross-metathesis using Grubbs' catalyst between 5-decene (from 5-decyne) and a functionalized alkene like 5-hexen-1-ol (B1630360) can directly produce the desired C10 alcohol, demonstrating the power of modern organometallic catalysis in streamlining synthetic routes.
Advanced Applications in Chemical Biology
Perhaps the most exciting future direction for this compound lies in its potential role in chemical biology. This field relies on the use of small molecules to study and manipulate biological systems. A critical technology in this area is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchem101.comatdbio.com This reaction forms a stable triazole linkage between a molecule containing a terminal alkyne and another containing an azide (B81097), and it is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes. lumiprobe.comnih.gov
While this compound itself has an internal alkyne, its true potential is unlocked upon isomerization to 9-Decyn-1-ol via the alkyne zipper reaction. mdpi.combiorxiv.org The resulting terminal alkyne is a perfect handle for click chemistry. chemscene.com This positions this compound as a valuable precursor for creating sophisticated chemical biology tools.
Emerging applications include:
Metabolic Probes: Researchers have synthesized trifunctional fatty acid analogs containing a terminal alkyne for studying lipid metabolism and protein interactions. biorxiv.org A molecule like 9-decyn-1-ol, derived from this compound, could be similarly incorporated into lipids or other metabolites. Once inside a cell, the alkyne handle allows for the attachment of a reporter tag (e.g., a fluorescent dye or biotin) via click chemistry, enabling visualization of the metabolite's localization or purification of its binding partners. medchem101.combiorxiv.org
PROTAC Linkers: Proteolysis-targeting chimeras (PROTACs) are molecules that recruit a target protein to the cell's degradation machinery. These molecules consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Alkyl chains with terminal alkynes, such as 9-decyn-1-ol, are used as versatile linkers in the modular synthesis of PROTACs. medchem101.com
Bioconjugation: The terminal alkyne of 9-decyn-1-ol can be used to attach it to a wide range of biomolecules, including peptides, nucleic acids, and carbohydrates, that have been functionalized with an azide group. nih.gov This allows for the construction of complex bioconjugates for applications in diagnostics, therapeutics, and fundamental biological studies.
Interdisciplinary Research Synergies
The unique chemical properties of this compound foster collaborations between organic chemistry and other scientific disciplines, most notably materials science and ecology.
Materials Science and Electroplating: Several sources indicate that this compound is used in the electroplating industry. fishersci.ptthermofisher.comjaydevchemicals.com This represents a direct synergy between synthetic chemistry and materials science. In electroplating, alkynols often act as "brighteners" or "leveling agents." They adsorb onto the surface of the cathode during metal deposition, influencing the crystal growth of the metal. This controlled inhibition leads to a smoother, brighter, and more uniform metallic coating. The specific structure of this compound—with its hydroxyl group for solubility and surface interaction, and the alkyne group for strong adsorption on metal surfaces—makes it effective for tailoring the properties of electrodeposited films for applications in electronics, automotive parts, and decorative finishes.
Ecology and Agriculture: this compound is a key precursor for the synthesis of insect sex pheromones, such as (E)-5-decen-1-ol and its corresponding acetate (B1210297), (E)-5-decen-1-yl acetate. jaydevchemicals.comresearchgate.net These compounds are the sex attractants for agricultural pests like the peach twig borer (Anarsia lineatella). jaydevchemicals.com This creates a powerful interdisciplinary synergy between organic synthesis and chemical ecology. Chemists synthesize these specific isomers with high purity, and entomologists and agricultural scientists use them in traps for monitoring pest populations or for mating disruption strategies as part of integrated pest management (IPM) programs. This approach offers a targeted, environmentally benign alternative to broad-spectrum pesticides.
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing 5-Decyn-1-ol with high purity?
- Methodological Answer : Synthesis should follow protocols for terminal alkynols, using Sonogashira coupling or alkyne hydration, with rigorous purification via fractional distillation or column chromatography. Characterization requires GC-MS (to confirm molecular weight and purity) and NMR (to verify regioselectivity and structural integrity). For novel compounds, provide full spectral data (¹H, ¹³C NMR, IR) and elemental analysis .
- Safety Note : Use inert atmospheres (e.g., N₂) during synthesis to prevent oxidation, and adhere to SDS guidelines for handling flammable alkynols (e.g., grounding equipment to avoid electrostatic discharge) .
Q. How should researchers handle discrepancies in reported physical properties (e.g., boiling point, density) of this compound?
- Methodological Answer : Cross-validate data using primary sources like NIST Chemistry WebBook or peer-reviewed studies. If inconsistencies persist, replicate measurements under standardized conditions (e.g., ambient pressure for boiling points). Document calibration methods for instruments (e.g., thermocouples, densitometers) to ensure reproducibility .
Q. What are the critical safety considerations when working with this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of vapors.
- Storage : Store in sealed, grounded containers under inert gas (e.g., argon) in cool, dry environments to prevent degradation .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic processes?
- Methodological Answer : Use isotopic labeling (e.g., deuterium at the propargylic position) paired with kinetic isotope effect (KIE) studies to track bond cleavage. Computational methods (DFT calculations) can model transition states, while in situ IR spectroscopy monitors intermediate formation. Compare results with analogous compounds (e.g., 3-Decyn-1-ol) to identify steric/electronic effects .
Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound derivatives?
- Methodological Answer : Apply multi-dimensional NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures. For ambiguous results, cross-check with X-ray crystallography (if crystalline derivatives are obtainable) or high-resolution mass spectrometry (HRMS) . Statistical tools like principal component analysis (PCA) can identify outliers in datasets .
Q. How can thermodynamic properties (e.g., solubility, activity coefficients) of this compound in binary/ternary mixtures be modeled?
- Methodological Answer : Use local composition models (e.g., Wilson, NRTL) to predict non-ideal behavior in liquid mixtures. Validate models with experimental vapor-liquid equilibrium (VLE) data. For polar solvents, incorporate hydrogen-bonding parameters via COSMO-RS simulations .
Q. What methodologies ensure reproducibility in studies using this compound as a building block for complex organic syntheses?
- Methodological Answer :
- Detailed Reporting : Publish full synthetic procedures, including catalyst loadings, reaction times, and purification steps.
- Open Data : Share raw spectral files and crystallographic data in repositories like Cambridge Structural Database .
- Peer Validation : Collaborate with independent labs to replicate key findings, addressing variables like solvent purity and humidity .
Data Analysis & Interpretation
Q. How should researchers address conflicting biological activity results for this compound derivatives in structure-activity relationship (SAR) studies?
- Methodological Answer :
Conduct meta-analysis of published data to identify trends, using tools like PRISMA guidelines for systematic reviews. Perform dose-response assays under standardized conditions (e.g., fixed cell lines, controlled pH). Apply machine learning (e.g., random forest models) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .
05 文献检索Literature search for meta-analysis02:58
Q. What statistical approaches are suitable for analyzing degradation pathways of this compound under varying environmental conditions?
- Methodological Answer : Use multivariate regression to assess the impact of variables (temperature, UV exposure). Degradation products can be quantified via LC-MS/MS , with kinetic modeling (e.g., pseudo-first-order kinetics) to predict half-lives. Compare with EPA’s EPI Suite for biodegradability estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
